molecular formula C10H20BrNO B1608354 2-Bromo-N,N-dibutylacetamide CAS No. 40124-27-4

2-Bromo-N,N-dibutylacetamide

Cat. No. B1608354
CAS RN: 40124-27-4
M. Wt: 250.18 g/mol
InChI Key: UQISDSAIAARTPX-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dibutylacetamide is a chemical compound with the molecular formula C10H20BrNO and a molecular weight of 250.18 . It is a ligand that binds to a metal atom and modifies its reactivity .


Molecular Structure Analysis

The InChI code for 2-Bromo-N,N-dibutylacetamide is 1S/C10H20BrNO/c1-3-5-7-12(8-6-4-2)10(13)9-11/h3-9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-N,N-dibutylacetamide are not available, it’s known that similar compounds can participate in various types of transformations, such as Michael additions and 1,3-dipole additions .


Physical And Chemical Properties Analysis

2-Bromo-N,N-dibutylacetamide has a density of 1.2±0.1 g/cm3, a boiling point of 291.8±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 53.1±3.0 kJ/mol, a flash point of 130.3±22.6 °C, and an index of refraction of 1.479 .

Scientific Research Applications

Summary of the Application

“2-Bromo-N,N-dibutylacetamide” is used in a Pd-catalyzed asymmetric allylic substitution cascade reaction . This reaction uses α-(pyridin-1-yl)-acetamides as nucleophiles, which are formed in situ . The reaction generates chiral piperidine-containing amino acid derivatives in a one-pot procedure .

Methods of Application or Experimental Procedures

The reaction involves the use of more reactive 2-bromo-N,N-dibutylacetamide . The reaction proceeds smoothly and the desired product is formed in high yields .

Results or Outcomes

The products of this reaction can be easily converted into potential bioactive compounds, unnatural chiral amino acids, and dipeptides . Piperidines, which are among the most prevalent nitrogen ring systems, are found in numerous bioactive compounds and natural products . They are also prevalent in many pharmaceuticals .

Safety And Hazards

The safety information for 2-Bromo-N,N-dibutylacetamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) as a precautionary measure .

properties

IUPAC Name

2-bromo-N,N-dibutylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrNO/c1-3-5-7-12(8-6-4-2)10(13)9-11/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQISDSAIAARTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193156
Record name 2-Bromo-N,N-dibutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N,N-dibutylacetamide

CAS RN

40124-27-4
Record name 2-Bromo-N,N-dibutylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40124-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N,N-dibutylacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-N,N-dibutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193156
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Record name 2-bromo-N,N-dibutylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.798
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Synthesis routes and methods

Procedure details

To a solution of bromoacetyl bromide (72.3 mL, 830 mmol) in toluene (500 mL) cooled to 0° C. was added a solution of dibutylamine (280.0 mL, 1.66 mol) in toluene (220 mL) via an addition funnel maintaining the reaction temperature below 10° C. Upon completion of the addition, the reaction mixture was stirred at 0° C. for 15 minutes. A solution of 2.5% aqueous H3PO4 (500 mL) was slowly introduced, and the reaction mixture was allowed to warm to room temperature with vigorous stirring. The solution is 2.5% phosphoric acid by weight. The layers were separated and the organic phase washed with water (500 mL) and concentrated to provide the bromoacetamide as a solution in toluene.
Quantity
72.3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KI Kinnear, JC Lockhart, DJ Rushton - Journal of the Chemical Society …, 1990 - pubs.rsc.org
A series of bis benzimidazole ligands, bridged by additional donor groups (ether, thioether) and with pendant carboxylic amide groups, was prepared. In three-phase transport …
Number of citations: 10 pubs.rsc.org
B Zhang, JM Watt, C Cordiglieri, W Dammermann… - Scientific Reports, 2018 - nature.com
Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent Ca 2+ -releasing second messenger known to date, but the precise NAADP/Ca 2+ signalling mechanisms …
Number of citations: 15 www.nature.com
LA Sorbera, PA Leeson, RM Castañer… - Drugs of the …, 2001 - access.portico.org
Endothelins are a family of 3 isopeptides (ET-1, ET-2 and ET-3) composed of 21 amino acids and 2 internal disulfide bonds that have been shown to be potent vasoactive agents. ET-1 …
Number of citations: 1 access.portico.org
LA Sorbera, P Leeson, RM Castaner… - Drugs of the …, 2001 - access.portico.org
Endothelins are a family of 3 isopeptides (ET-1, ET-2 and ET-3) composed of 21 amino acids and 2 internal disulfide bonds that have been shown to be potent vasoactive agents. ET-1 …
Number of citations: 2 access.portico.org
A Khandazhinskaya, M Yasko… - Current medicinal …, 2006 - ingentaconnect.com
Acyclic nucleoside analogues bearing phosphonomethoxy residues in the side chain (ANP) attract much attention due to a very beneficial combination of biological properties. Intensive …
Number of citations: 21 www.ingentaconnect.com
K Yao, Q Yuan, X Qu, Y Liu, D Liu, W Zhang - Chemical Science, 2019 - pubs.rsc.org
A Pd-catalyzed asymmetric allylic substitution cascade reaction, using α-(pyridin-1-yl)-acetamides (formed in situ) as nucleophiles, has been developed, generating chiral piperidine-…
Number of citations: 31 pubs.rsc.org
W Wu, Y Mu, B Liu, Z Wang, P Guan, L Han, M Jiang… - Bioorganic …, 2021 - Elsevier
Violacin A, a chromanone derivative, isolated from a fermentation broth of Streptomyces violaceoruber, has excellent anti-inflammatory potential. Herein, a biogenetically modeled …
Number of citations: 1 www.sciencedirect.com

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